2-(Pyridin-4-yl)oxolan-3-amine
Description
2-(Pyridin-4-yl)oxolan-3-amine is a bicyclic organic compound featuring a pyridine ring fused to an oxolane (tetrahydrofuran) moiety. Its molecular formula is C₉H₁₂N₂O, with the pyridin-4-yl group attached to the oxolane ring at position 2 and an amine group at position 3. The compound exists in stereoisomeric forms, such as the rac-(2R,3S) configuration, often commercialized as a dihydrochloride salt (C₉H₁₄Cl₂N₂O) to enhance solubility and stability . Key identifiers include CAS numbers 2059908-07-3 (dihydrochloride form) and 117452-93-4 (free base variants) .
This compound is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in synthesizing kinase inhibitors or receptor-targeting molecules due to its hydrogen-bonding capabilities and rigid scaffold . Its commercial availability through suppliers like ECHEMI and AccelaChemBio underscores its industrial relevance .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-pyridin-4-yloxolan-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2 |
InChI Key |
DNJJXTGHLCEGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of pyridine derivatives with oxirane compounds in the presence of a base to form the oxolane ring . The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(Pyridin-4-yl)oxolan-3-amine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)oxolan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Dihydrochloride salt form.
Functional Group Variations
Ether vs. This reduces basicity compared to the parent compound, impacting receptor binding . 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5) shifts the ether linkage to pyridine-3, creating distinct steric and electronic profiles suitable for different target interactions .
Halogen and Heterocyclic Substitutions :
- Derivatives like rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride (EN300-107436) introduce bromopyrazole groups, enhancing electrophilicity for covalent binding in protease inhibitors .
Stereochemical and Salt Form Differences
- Stereoisomerism: The rac-(2R,3S) configuration of 2-(pyridin-4-yl)oxolan-3-amine dihydrochloride offers enantioselective binding advantages in chiral environments, unlike non-stereospecific analogues like 2-(oxolan-3-yloxy)pyridin-4-amine .
- Salt Forms : Dihydrochloride salts (e.g., CAS 2059908-07-3) improve aqueous solubility and bioavailability compared to free bases or neutral ether-linked variants .
Biological Activity
2-(Pyridin-4-yl)oxolan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Pyridin-4-yl)oxolan-3-amine can be represented as follows:
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
The compound features a pyridine ring fused with an oxolane (tetrahydrofuran) moiety, which contributes to its biological activity by potentially interacting with various biological targets.
Research suggests that 2-(Pyridin-4-yl)oxolan-3-amine may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : Its structural characteristics allow it to bind to certain receptors, influencing signal transduction pathways that are critical in disease processes.
- Antimicrobial Activity : The presence of the pyridine ring suggests potential interactions with microbial enzymes or structures, enhancing its antimicrobial properties.
Antimicrobial Properties
Studies indicate that 2-(Pyridin-4-yl)oxolan-3-amine exhibits significant antimicrobial activity against a range of pathogens. For instance:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Candida albicans | Moderate inhibition |
The compound's effectiveness against these pathogens is attributed to its ability to disrupt cellular functions or inhibit growth.
Anticancer Effects
Research has also highlighted the potential anticancer properties of 2-(Pyridin-4-yl)oxolan-3-amine. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:
- Modulating Cell Cycle : The compound appears to interfere with the cell cycle progression, leading to increased rates of apoptosis.
- Inhibiting Tumor Growth : Animal model studies have indicated a reduction in tumor size when treated with the compound.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted on several derivatives of pyridine-based compounds showed that 2-(Pyridin-4-yl)oxolan-3-amine had superior antimicrobial activity compared to related compounds, particularly against Gram-positive bacteria .
-
Cancer Research :
- In a recent study published in Cancer Letters, researchers demonstrated that treatment with 2-(Pyridin-4-yl)oxolan-3-amine led to a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
